molecular formula C17H16D3N3O4S B602692 Omeprazole-d3 Sulfone CAS No. 1189891-71-1

Omeprazole-d3 Sulfone

Cat. No.: B602692
CAS No.: 1189891-71-1
M. Wt: 364.43
InChI Key:
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Description

Omeprazole-d3 Sulfone is a deuterated form of Omeprazole Sulfone, which is a metabolite of Omeprazole. Omeprazole is a well-known proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Omeprazole due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole-d3 Sulfone typically involves the deuteration of Omeprazole followed by oxidation to form the sulfone. The deuteration process can be achieved using deuterated reagents such as deuterated methanol or deuterated water. The oxidation step is commonly carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the formation of the sulfone group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and oxidizing agents. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product. The industrial process also includes purification steps such as recrystallization and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Omeprazole-d3 Sulfone undergoes various chemical reactions, including:

    Oxidation: Conversion of Omeprazole to this compound involves oxidation.

    Reduction: Although less common, reduction reactions can convert the sulfone back to the sulfide.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and sulfone groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: this compound.

    Reduction: Omeprazole-d3 Sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Omeprazole-d3 Sulfone is widely used in scientific research, particularly in the fields of:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the metabolic pathways of Omeprazole.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Omeprazole.

    Industry: Utilized in the development of new proton pump inhibitors and related drugs.

Mechanism of Action

Omeprazole-d3 Sulfone exerts its effects by inhibiting the H+/K±ATPase enzyme system found at the secretory surface of gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The deuterated form allows for more precise tracking and analysis in metabolic studies, providing insights into the drug’s pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: The parent compound, a proton pump inhibitor.

    Esomeprazole: The S-enantiomer of Omeprazole, also a proton pump inhibitor.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

    Pantoprazole: A proton pump inhibitor with a different chemical structure but similar therapeutic effects.

Uniqueness

Omeprazole-d3 Sulfone is unique due to its deuterated nature, which provides advantages in scientific research. The presence of deuterium atoms allows for more accurate tracing in metabolic studies and can lead to a better understanding of the drug’s behavior in biological systems. This makes it a valuable tool in the development and optimization of proton pump inhibitors.

Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQEYRTSRFZEO-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662162
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189891-71-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189891-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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